molecular formula C9H12N2O3 B15230850 2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid

2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid

Cat. No.: B15230850
M. Wt: 196.20 g/mol
InChI Key: LLBCFJZIYSUDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid is a heterocyclic compound that features a pyrazolo[5,1-b][1,3]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted hydrazine with an appropriate oxirane derivative under acidic conditions to form the pyrazolo[5,1-b][1,3]oxazine ring. The subsequent acylation of the resulting intermediate with acetic anhydride yields the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products:

Scientific Research Applications

2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. This inhibition can lead to the suppression of necroptosis-related inflammatory responses and has potential therapeutic implications .

Comparison with Similar Compounds

Uniqueness: 2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid

InChI

InChI=1S/C9H12N2O3/c1-6-7(5-8(12)13)9-11(10-6)3-2-4-14-9/h2-5H2,1H3,(H,12,13)

InChI Key

LLBCFJZIYSUDFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCCOC2=C1CC(=O)O

Origin of Product

United States

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